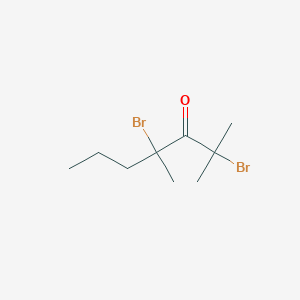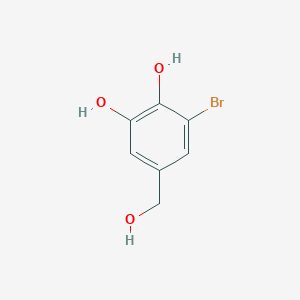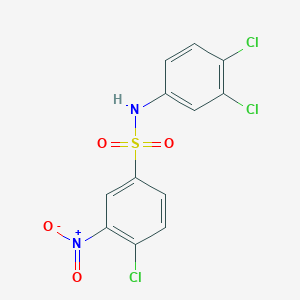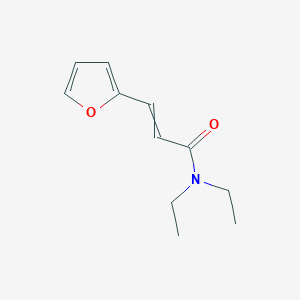
2-Propenamide, N,N-diethyl-3-(2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, N,N-diethyl-3-(2-furanyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a diethylamine and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N,N-diethyl-3-(2-furanyl)- typically involves the reaction of 2-furylamine with diethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-furylamine, diethylamine, acryloyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Procedure: The 2-furylamine is first reacted with diethylamine to form an intermediate. This intermediate is then reacted with acryloyl chloride to yield 2-Propenamide, N,N-diethyl-3-(2-furanyl)-.
Industrial Production Methods
In an industrial setting, the production of 2-Propenamide, N,N-diethyl-3-(2-furanyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, N,N-diethyl-3-(2-furanyl)- can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The propenamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Corresponding amines.
Substitution: Substituted propenamides with different nucleophiles.
Applications De Recherche Scientifique
2-Propenamide, N,N-diethyl-3-(2-furanyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenamide, N,N-diethyl-3-(2-furanyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways. The furan ring and amide group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenamide, N,N-dimethyl-: Similar structure but with dimethyl groups instead of diethyl groups.
2-Propanamine, N,N-diethyl-: Contains a propanamine group instead of a propenamide group.
Uniqueness
2-Propenamide, N,N-diethyl-3-(2-furanyl)- is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the propenamide group with diethylamine and furan makes it a versatile compound with diverse applications.
Propriétés
Numéro CAS |
51825-02-6 |
|---|---|
Formule moléculaire |
C11H15NO2 |
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
N,N-diethyl-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)11(13)8-7-10-6-5-9-14-10/h5-9H,3-4H2,1-2H3 |
Clé InChI |
SNAOWLCUPMYHIR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)


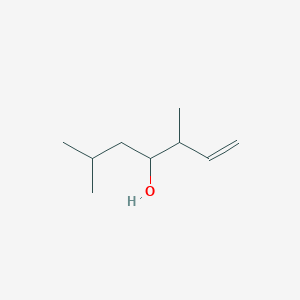

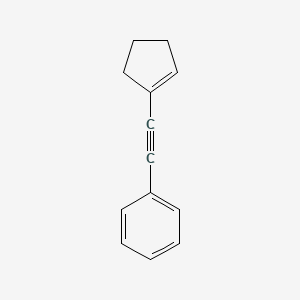
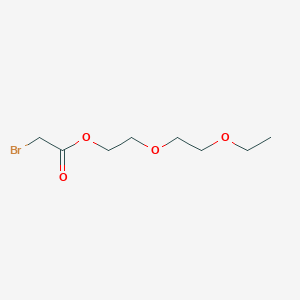

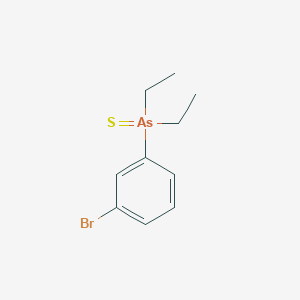
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
